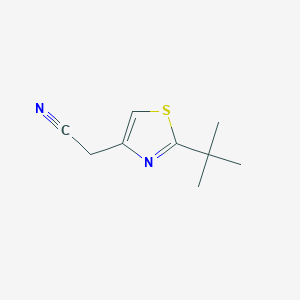

2-(2-Tert-butyl-1,3-thiazol-4-yl)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Tert-butyl-1,3-thiazol-4-yl)acetonitrile is a chemical compound with the molecular formula C₉H₁₂N₂S. It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Tert-butyl-1,3-thiazol-4-yl)acetonitrile typically involves the reaction of 2-tert-butyl-1,3-thiazole with acetonitrile under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution on the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Tert-butyl-1,3-thiazol-4-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the nitrile group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

Oxidation: Oxidized thiazole derivatives.

Reduction: 2-(2-Tert-butyl-1,3-thiazol-4-yl)ethylamine.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including 2-(2-Tert-butyl-1,3-thiazol-4-yl)acetonitrile, in cancer treatment. Thiazole compounds have shown promise in enhancing the efficacy of chemotherapeutic agents. For instance, a derivative of thiazole was found to increase the intracellular concentration of paclitaxel in resistant cell lines, suggesting that similar derivatives could be explored for their synergistic effects with existing anticancer drugs .

Antimicrobial Properties

Thiazole derivatives have been reported to exhibit antimicrobial activity against various pathogens. The structural features of this compound may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways. Case studies indicate that compounds with similar thiazole structures possess broad-spectrum antibacterial properties .

Pesticide Development

The compound's thiazole moiety is known for its role in developing agrochemicals, particularly fungicides and herbicides. Research indicates that thiazole derivatives can act as effective agents against plant pathogens, enhancing crop protection and yield. Studies have demonstrated that certain thiazole-based compounds significantly reduce fungal growth in crops .

Plant Growth Regulators

Thiazole derivatives are also being investigated for their potential as plant growth regulators. These compounds can modulate plant physiological processes, promoting growth and resistance to environmental stressors. The application of this compound could be explored further in this context .

Polymer Chemistry

In material science, thiazole derivatives are being studied for their role as additives in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of this compound into polymer matrices could improve performance characteristics such as durability and resistance to degradation under various environmental conditions .

Solvatochromism Studies

The compound has been utilized in solvatochromism studies to analyze solvent effects on molecular interactions. The findings from these studies can provide insights into the behavior of similar compounds in different solvent environments, which is crucial for applications in chemical sensors and dye development .

Mécanisme D'action

The mechanism of action of 2-(2-Tert-butyl-1,3-thiazol-4-yl)acetonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors critical for microbial growth or cancer cell proliferation. The thiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, affecting their function and leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(1,3-Benzothiazol-2-yl)acetonitrile: Similar structure but with a benzene ring fused to the thiazole.

2-(4-Methyl-1,3-thiazol-2-yl)acetonitrile: Similar structure but with a methyl group at the 4-position of the thiazole ring.

Uniqueness

2-(2-Tert-butyl-1,3-thiazol-4-yl)acetonitrile is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and biological activity. This makes it a valuable scaffold for the development of new chemical entities with potential therapeutic applications .

Activité Biologique

2-(2-Tert-butyl-1,3-thiazol-4-yl)acetonitrile is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a thiazole ring substituted with a tert-butyl group and an acetonitrile moiety. The thiazole ring is a key pharmacophore that contributes to the compound's biological activity.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values of related thiazole compounds:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF7 (breast cancer) | 1.61 ± 1.92 | |

| Compound B | HT29 (colon cancer) | 1.98 ± 1.22 | |

| This compound | A431 (skin cancer) | TBD | TBD |

The specific IC50 value for this compound is yet to be determined in published studies; however, its structural similarity to other active thiazoles suggests potential efficacy.

Antimicrobial Activity

Thiazole derivatives have also demonstrated antimicrobial properties. For example, studies have shown that certain thiazoles exhibit activity against pathogenic fungi and bacteria. The following table presents antimicrobial activity data of related compounds:

| Compound | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound C | Candida albicans | 4.01 | |

| Compound D | Aspergillus niger | 4.23 | |

| This compound | TBD | TBD |

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural features. Key findings from SAR studies indicate:

- Electron-withdrawing groups enhance activity against cancer cells.

- Substituents on the thiazole ring can modify lipophilicity and bioavailability, impacting overall efficacy.

Case Studies

Several case studies highlight the biological activity of thiazole derivatives similar to this compound:

- Antitumor Activity : A study demonstrated that thiazole-based compounds could induce apoptosis in cancer cell lines through mechanisms involving CDK inhibition and modulation of the Bcl-2 pathway .

- Antimicrobial Efficacy : Another research effort reported that specific thiazole derivatives effectively inhibited the growth of Mycobacterium tuberculosis, showcasing their potential as therapeutic agents against resistant strains .

Propriétés

IUPAC Name |

2-(2-tert-butyl-1,3-thiazol-4-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-9(2,3)8-11-7(4-5-10)6-12-8/h6H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNULISILMEPEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CS1)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.